molecular formula C22H18N4OS B2653643 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide CAS No. 307512-87-4

4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide

Cat. No.: B2653643
CAS No.: 307512-87-4
M. Wt: 386.47
InChI Key: CQWJXVYJTBRQEO-UHFFFAOYSA-N
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Description

4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: Introduction of the phenyl and pyridinyl groups through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group by reacting the thiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl rings.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide may have applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide, thiazole-2-amine.

    Phenyl and Pyridinyl Substituted Compounds: Compounds like 4-phenylthiazole, N-(pyridin-3-yl)carboxamide.

Uniqueness

4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other thiazole derivatives.

Properties

IUPAC Name

2-(4-methylanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS/c1-15-9-11-17(12-10-15)25-22-26-19(16-6-3-2-4-7-16)20(28-22)21(27)24-18-8-5-13-23-14-18/h2-14H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWJXVYJTBRQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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